molecular formula C20H13F2N3O2S2 B2424753 N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794845-70-7

N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2424753
CAS No.: 1794845-70-7
M. Wt: 429.46
InChI Key: JMUPKGSJYBIUHM-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group attached to an acetamide moiety, which is further connected to a thieno[3,2-d]pyrimidin-2-yl group with an oxo and phenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-2-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinyl compounds. The difluorophenyl group is then introduced through a substitution reaction, followed by the attachment of the acetamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,2-d]pyrimidin-2-yl group can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups with others, enhancing the compound's properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction reactions might involve agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions could utilize various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as potential antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(3,5-difluorophenyl)-2-furamide: A related compound with a furan ring instead of the thieno[3,2-d]pyrimidin-2-yl group.

  • N-(3,5-difluorophenyl)acetamide: A simpler analog lacking the thieno[3,2-d]pyrimidin-2-yl group.

Uniqueness: N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Biological Activity

N-(3,5-Difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core linked to a difluorophenyl group and a thioacetamide moiety. Its molecular formula is C22H19F2N3O2SC_{22}H_{19}F_2N_3O_2S with a molecular weight of 423.44 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, which is crucial for its potential as an anticancer agent.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through the upregulation of caspase pathways .
  • Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
SMMC7721 (Liver Cancer)0.212Caspase-dependent apoptosis
MCF7 (Breast Cancer)0.264Cell cycle arrest
HeLa (Cervical Cancer)0.024Inhibition of DNA synthesis

These results indicate that the compound has a potent effect on cancer cells and could be developed further for therapeutic use.

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are shown below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

These results suggest that the compound could be explored as a potential antimicrobial agent.

Case Studies

  • Case Study on Liver Cancer : A study conducted on SMMC7721 cells showed that treatment with the compound resulted in a significant increase in apoptosis markers such as caspase 3 activation and PARP cleavage . This study highlights the compound's potential in liver cancer therapy.
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that it could effectively inhibit the growth of resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2S2/c21-12-8-13(22)10-14(9-12)23-17(26)11-29-20-24-16-6-7-28-18(16)19(27)25(20)15-4-2-1-3-5-15/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPKGSJYBIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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